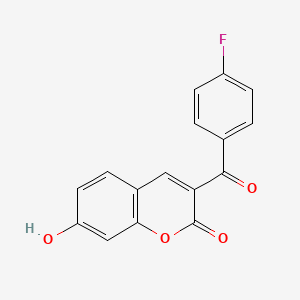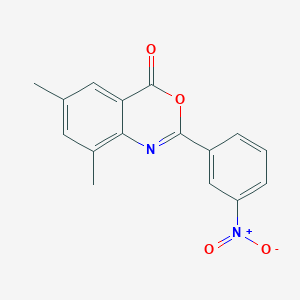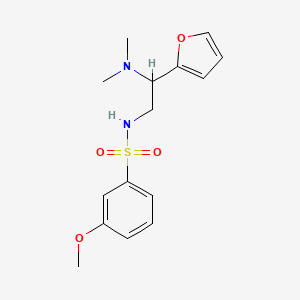
3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of coumarin (2H-chromen-2-one) which is a fragrant organic compound in the benzopyrone chemical class . The “3-(4-fluorobenzoyl)” part suggests a substitution at the 3rd position of the coumarin structure with a 4-fluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a coumarin core (a benzene ring fused to a pyrone ring), with a 4-fluorobenzoyl group attached at the 3rd position .Chemical Reactions Analysis
The chemical reactions that “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” might undergo would depend on the reaction conditions and reagents used. Typically, coumarin derivatives can undergo reactions such as halogenation, nitration, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on its specific molecular structure. For example, the presence of the fluorine atom might influence its reactivity and the hydroxy group could potentially form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of coumarin derivatives, including those with hydroxyl groups such as "3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one," involves the reaction of dihydroxybenzaldehydes with cyanomethyl compounds, leading to various substituted coumarins. These compounds are explored for their absorption and fluorescence characteristics, indicating potential applications as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Fluorescent and Metal Interaction Properties
Further investigations into coumarin derivatives have revealed their fluorescence enhancement in the presence of metals, suggesting their use in spectrofluorometry for various scientific applications, including analytical, environmental, and medicinal chemistry (Gülcan et al., 2022). This property underscores the compound's potential as a selective sensor or probe in detecting metal ions.
Biological Activities
Additionally, the electrochemical and biological activities of metal complexes with coumarin derivatives, including antimicrobial and antioxidant properties, have been characterized. These studies reveal the therapeutic potential of such compounds in developing new antimicrobial agents with significant efficacy (Belkhir-Talbi et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMDZHVXHDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)



![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2796192.png)

![5-Fluoro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2796194.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)